molecular formula C10H12O3 B2391683 Methyl (2-methylphenoxy)acetate CAS No. 2989-17-5

Methyl (2-methylphenoxy)acetate

Cat. No.: B2391683
CAS No.: 2989-17-5
M. Wt: 180.203
InChI Key: OMAUDUHRMMRHBV-UHFFFAOYSA-N
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Description

Methyl (2-methylphenoxy)acetate, also known as methyl 2-(o-tolyloxy)acetate, is an organic compound with the molecular formula C10H12O3. It is a colorless liquid with a pleasant odor and is used in various chemical synthesis processes. This compound is part of the aryloxyacetate family, which is known for its applications in the production of herbicides and other agrochemicals.

Scientific Research Applications

Methyl (2-methylphenoxy)acetate has several applications in scientific research:

Safety and Hazards

“Methyl (2-methylphenoxy)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Phenol derivatives like “Methyl (2-methylphenoxy)acetate” have high potential for synthesizing bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .

Mechanism of Action

Target of Action

Methyl (2-methylphenoxy)acetate, also known as MCPA, is a type of synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle .

Mode of Action

MCPA, like other synthetic auxins, mimics the action of natural auxins . It induces rapid, uncontrolled growth in plants, a phenomenon often referred to as "growing to death" . This uncontrolled growth disrupts the normal growth and development of the plant, leading to its eventual death .

Biochemical Pathways

It is known that mcpa interferes with the normal functioning of the auxin pathway . The disruption of this pathway can lead to a cascade of downstream effects, including altered gene expression, disruption of cell division and elongation, and ultimately, uncontrolled growth .

Pharmacokinetics

It is known that mcpa can be absorbed by plants and distributed throughout the plant tissues . The metabolism and excretion of MCPA in plants are areas of ongoing research.

Result of Action

The primary result of MCPA action is the induction of rapid, uncontrolled growth in plants . This can lead to a variety of morphological changes, including curling and twisting of leaves, stem elongation, and eventually, plant death . On a cellular level, MCPA can disrupt normal cell division and elongation processes, leading to abnormal cell growth .

Action Environment

The action of MCPA can be influenced by various environmental factors. For example, the efficacy of MCPA can be affected by the temperature and water availability in the environment . Additionally, the presence of other chemicals in the environment, such as other herbicides or pesticides, can also influence the action and stability of MCPA . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-methylphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of methyl bromoacetate with o-cresol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like butanone and heated for several hours to achieve a high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methylphenoxyacetic acid.

    Reduction: Formation of 2-methylphenoxyethanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

Methyl (2-methylphenoxy)acetate can be compared to other similar compounds such as:

    Methyl (4-chloro-2-methylphenoxy)acetate: This compound has a chlorine substituent, which enhances its herbicidal activity.

    Methyl (2,4-dichlorophenoxy)acetate: Known for its use in herbicides like 2,4-D, it has two chlorine substituents that increase its effectiveness.

    Methyl (2-methoxyphenoxy)acetate: The presence of a methoxy group instead of a methyl group alters its reactivity and applications.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate for various chemical syntheses and industrial applications .

Properties

IUPAC Name

methyl 2-(2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8-5-3-4-6-9(8)13-7-10(11)12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAUDUHRMMRHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875999
Record name O-ME PHENOXYACETIC ACID,ME ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2989-17-5
Record name O-ME PHENOXYACETIC ACID,ME ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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